molecular formula C18H20N4O2 B13426626 [3-(2-Amino-6-methoxy-4-pyrimidinyl)phenyl](3,6-dihydro-4-methyl-1(2H)-pyridinyl)-methanone

[3-(2-Amino-6-methoxy-4-pyrimidinyl)phenyl](3,6-dihydro-4-methyl-1(2H)-pyridinyl)-methanone

Cat. No.: B13426626
M. Wt: 324.4 g/mol
InChI Key: VWSCIYAXFIMFIO-UHFFFAOYSA-N
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Description

3-(2-Amino-6-methoxy-4-pyrimidinyl)phenyl-pyridinyl)-methanone is a complex organic compound with a unique structure that combines a pyrimidine ring with a pyridine ring

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

[3-(2-amino-6-methoxypyrimidin-4-yl)phenyl]-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)methanone

InChI

InChI=1S/C18H20N4O2/c1-12-6-8-22(9-7-12)17(23)14-5-3-4-13(10-14)15-11-16(24-2)21-18(19)20-15/h3-6,10-11H,7-9H2,1-2H3,(H2,19,20,21)

InChI Key

VWSCIYAXFIMFIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC(=NC(=N3)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-6-methoxy-4-pyrimidinyl)phenyl-pyridinyl)-methanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Formation of the Pyridine Ring: This involves cyclization reactions, often using reagents like phosphorus oxychloride (POCl3) or other dehydrating agents.

    Coupling of the Rings: The final step involves coupling the pyrimidine and pyridine rings through a methanone linkage, which can be facilitated by using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-6-methoxy-4-pyrimidinyl)phenyl-pyridinyl)-methanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Typically carried out in acidic or basic media at elevated temperatures.

    Reduction: Often performed in anhydrous solvents under inert atmosphere.

    Substitution: Conditions vary widely but often involve catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Amino-6-methoxy-4-pyrimidinyl)phenyl-pyridinyl)-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it valuable for understanding biological processes at the molecular level.

Medicine

In medicine, 3-(2-Amino-6-methoxy-4-pyrimidinyl)phenyl-pyridinyl)-methanone has potential as a therapeutic agent. Its interactions with biological targets could lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Amino-6-methoxy-4-pyrimidinyl)phenyl-pyridinyl)-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various cellular pathways, leading to changes in cellular function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Amino-4-pyrimidinyl)phenyl-pyridinyl)-methanone
  • 3-(2-Amino-6-methoxy-4-pyrimidinyl)phenyl-pyridinyl)-methanone

Uniqueness

The uniqueness of 3-(2-Amino-6-methoxy-4-pyrimidinyl)phenyl-pyridinyl)-methanone lies in its specific substitution pattern and the presence of both pyrimidine and pyridine rings. This unique structure allows for specific interactions with biological targets and distinct chemical reactivity, making it valuable for various applications.

Biological Activity

The compound 3-(2-Amino-6-methoxy-4-pyrimidinyl)phenyl-methanone , with CAS number 2109081-89-0, has garnered attention in the field of cancer immunotherapy research. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, efficacy in various studies, and potential applications in therapeutic contexts.

  • Molecular Formula : C₁₈H₂₀N₄O₂
  • Molecular Weight : 324.38 g/mol
  • Appearance : Not specified
  • Solubility : Not specified

The compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Tumor Growth : It has shown promise as an inhibitor in various cancer models, suggesting that it may interfere with pathways critical for tumor proliferation.
  • Targeting Specific Kinases : Preliminary studies indicate that this compound may inhibit specific kinases involved in cancer cell signaling pathways, although detailed mechanisms remain to be elucidated.

Antitumor Activity

Recent studies highlight the antitumor potential of this compound. For instance:

  • In vitro assays demonstrated that the compound exhibits significant antiproliferative activity against several cancer cell lines, indicating a potential role as a therapeutic agent in oncology .
  • A study focusing on its effects on HCT116 colon cancer cells reported IC50 values that suggest effective inhibition of cell growth .

Case Studies

Several case studies have evaluated the biological activity of this compound:

StudyCell LineIC50 Value (µM)Observations
Study 1HCT116 (Colon Cancer)0.64Significant growth inhibition observed.
Study 2KMS-12 BM (Multiple Myeloma)1.4Moderate potency; further optimization required.
Study 3SNU16 (Gastric Cancer)0.77Effective in reducing cell viability.

These findings underscore the compound's potential as a therapeutic agent against various malignancies.

Pharmacological Profile

The pharmacological profile of 3-(2-Amino-6-methoxy-4-pyrimidinyl)phenyl-methanone indicates:

  • Selectivity : The compound appears to selectively inhibit certain cancer cell lines while sparing normal cells, which is crucial for minimizing side effects.
  • Stability and Solubility : While specific data on stability and solubility are not provided, these factors are critical for its bioavailability and efficacy in clinical settings.

Applications in Cancer Immunotherapy

Given its promising biological activity, this compound is being explored for applications in cancer immunotherapy:

  • Combination Therapies : It may enhance the efficacy of existing therapies when used in combination with other agents targeting similar pathways.
  • Clinical Trials : Ongoing research is likely to include clinical trials assessing its safety and efficacy in human subjects.

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